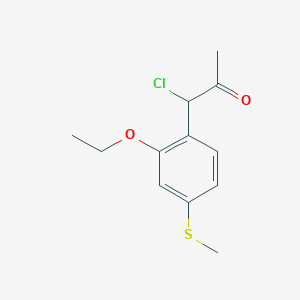

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18817843

Molecular Formula: C12H15ClO2S

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClO2S |

|---|---|

| Molecular Weight | 258.76 g/mol |

| IUPAC Name | 1-chloro-1-(2-ethoxy-4-methylsulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C12H15ClO2S/c1-4-15-11-7-9(16-3)5-6-10(11)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

| Standard InChI Key | DPXRBUGTMVGXES-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)SC)C(C(=O)C)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 2-position with an ethoxy group (), at the 4-position with a methylthio group (), and at the 1-position with a chlorinated propan-2-one moiety (). This configuration creates a sterically hindered environment that influences its reactivity. The IUPAC name, 1-chloro-1-(2-ethoxy-4-methylsulfanylphenyl)propan-2-one, reflects these substituents’ positions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.76 g/mol | |

| CAS Number | 1804047-83-3 | |

| SMILES Notation | CCOC1=C(C=CC(=C1)SC)C(C(=O)C)Cl |

The methylthio and ethoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The chloro group, meanwhile, facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one typically involves multi-step reactions starting from appropriately substituted aniline derivatives. One common route includes:

-

Chlorination: Introduction of the chloro group via reaction with chloroacetyl chloride in the presence of a base such as pyridine to neutralize HCl byproducts.

-

Functionalization: Sequential introduction of the ethoxy and methylthio groups through nucleophilic aromatic substitution or Friedel-Crafts acylation.

-

Purification: Recrystallization or column chromatography to isolate the product in high purity.

Reaction conditions, including temperature (typically 0–25°C) and solvent choice (e.g., dichloromethane or tetrahydrofuran), critically impact yield and purity.

Industrial Production

Industrial methods optimize for scalability and cost-efficiency, often employing continuous flow reactors to maintain consistent reaction parameters. Automated systems monitor intermediates, reducing side reactions and improving yields (>75% in optimized setups).

Chemical Reactivity and Functional Group Interactions

Key Reactions

The compound’s functional groups enable diverse transformations:

-

Oxidation: The methylthio group () oxidizes to sulfoxide () or sulfone () using agents like hydrogen peroxide.

-

Nucleophilic Substitution: The chloro group undergoes substitution with amines or thiols, forming secondary amines or thioethers.

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the ketone to a secondary alcohol, though this is less common due to the compound’s stability.

Steric and Electronic Effects

The ethoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution, while the methylthio group’s bulkiness imposes steric constraints, directing reactions to specific positions. These effects are critical in designing derivatives for targeted applications.

Biological Activity and Research Applications

Enzyme Inhibition Studies

The compound’s chloro and methylthio groups exhibit affinity for enzyme active sites, particularly those involving cysteine residues. In vitro studies suggest it acts as a competitive inhibitor of cysteine proteases, with IC values in the micromolar range. This inhibition mechanism is under investigation for antiviral and anticancer drug development.

Comparison with Structurally Related Compounds

Table 2: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Differences | Reactivity Profile |

|---|---|---|---|

| 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one | Ethoxy at 3-position | Reduced steric hindrance | |

| 1-Chloro-1-(4-methoxyphenyl)propan-2-one | Lacks methylthio and ethoxy | Lower lipophilicity | |

| 1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one | Additional chloro substituent | Enhanced electrophilicity |

The ethoxy group in 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one distinguishes it from analogs, conferring unique solubility and binding properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume